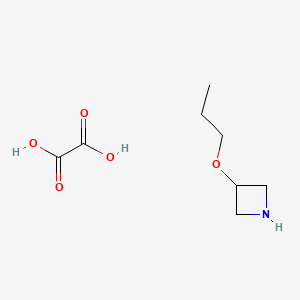

3-Propoxy-azetidine oxalate

描述

3-Propoxy-azetidine oxalate is a chemical compound with the molecular formula C8H15NO5 .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The InChI code for 3-Propoxy-azetidine oxalate is 1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to the considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3-Propoxy-azetidine oxalate is a white solid . It has a molecular weight of 205.21 .科学研究应用

Neuroprotective Effects

3-Propoxy-azetidine oxalate derivatives have shown significant potential in neuroprotection. One study focused on the neuroprotective effects of a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), on ischemia/reperfusion (I/R) brain injury. This compound was found to improve neurological deficits, reduce brain edema, and suppress I/R-induced apoptosis. It also showed promising effects in attenuating inflammation, oxidative stress, and improving the energy metabolism of the brain, suggesting its role as an anti-inflammatory and antioxidant agent (Eun-A Kim et al., 2017).

Microglial Activation Suppression

Another study highlighted the application of the same derivative, KHG26792, in protecting against hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells. The administration of KHG26792 significantly reduced hypoxia-induced expression and activity of caspase-3, a key enzyme in apoptosis, and also reduced other inflammatory markers, indicating its potential in managing conditions related to activated microglia in the central nervous system (Jiae Kim et al., 2016).

Synthetic Chemistry

In the field of synthetic chemistry, 3-Propoxy-azetidine oxalate and its derivatives have been utilized for various syntheses. For instance, the synthesis of simple 3,3-diarylazetidines from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions was reported. These derivatives were prepared and isolated as oxalate salts, demonstrating the versatility of azetidine scaffolds in organic synthesis (Madhurima Das et al., 2020).

Potential in Drug Development

Azetidine derivatives like KHG26792 have also been investigated for their potential in drug development. Their mechanisms of action in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia have been studied, providing insights into their therapeutic potential for diseases related to activated microglia (Eun-A Kim et al., 2015).

未来方向

属性

IUPAC Name |

oxalic acid;3-propoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVIPIWDWWFOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propoxy-azetidine oxalate | |

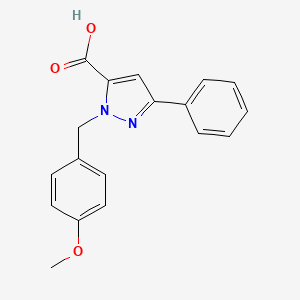

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)